A Technical Guide to 3-Bromopropionic Acid: Properties, Applications, and Experimental Protocols
A Technical Guide to 3-Bromopropionic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropionic acid is a carboxylic acid containing bromine that serves as a valuable building block in organic synthesis and has garnered attention in biochemical research. Its utility as a chemical intermediate is well-established in the production of pharmaceuticals and pesticides.[1] This guide provides an in-depth overview of 3-Bromopropionic acid, including its chemical and physical properties, synthesis methods, and key applications, with a focus on its role as a protein-modifying agent. Detailed experimental protocols and diagrams of its mechanistic action are also presented to support researchers in their laboratory work.
Core Properties of 3-Bromopropionic Acid
3-Bromopropionic acid is a white to pale yellow crystalline solid.[1] It is soluble in water and a variety of organic solvents, including alcohol, ether, chloroform, and benzene.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 590-92-1 | [2][3] |
| Molecular Weight | 152.97 g/mol | [2][4] |
| Molecular Formula | C3H5BrO2 | [2] |
| Melting Point | 55-64 °C | [5] |
| Boiling Point | 140-142 °C (at 45.0 mmHg) | |
| Density | ~1.8 g/cm³ | |
| Appearance | White to cream to yellow to orange to brown crystals, powder, or lumps | [5] |
Synthesis of 3-Bromopropionic Acid
Several methods for the synthesis of 3-Bromopropionic acid have been reported. The most common approaches involve the addition of hydrogen bromide to acrylic acid or the hydrolysis of brominated precursors.
Experimental Protocol: Synthesis from Acrylic Acid and Hydrogen Bromide
This protocol is adapted from a patented method for the preparation of 3-Bromopropionic acid.[3]
Materials:
-
Acrylic acid
-
48% Hydrobromic acid
-
5000 mL reaction kettle equipped with a stirrer, thermometer, and vent for tail gas absorption
Procedure:
-
To the 5000 mL reaction kettle, add 3040 g of 48% hydrobromic acid (18 gram molecules) and 655 g of 99.00% acrylic acid (9 gram molecules).[3]
-
Raise the temperature of the mixture to 60 °C while stirring.[3]
-
Maintain the reaction at 60 °C for 4 hours.[3]
-
After the 4-hour incubation, cool the reaction mixture.
-
Filter the cooled mixture to collect the solid product.
-
Dry the collected solid to obtain 3-Bromopropionic acid.
-
This method has been reported to yield approximately 1278.6 g of 3-Bromopropionic acid with a purity of 98.00%, corresponding to a yield of 91.00%.[3]
Experimental Protocol: Synthesis from Ethylene (B1197577) Cyanohydrin
This method is a classic organic synthesis procedure.
Materials:
-
40% Hydrobromic acid
-
Ethylene cyanohydrin
-
Carbon tetrachloride
-
3 L flask with a reflux condenser
Procedure:
-
In a 3 L flask, combine 2750 g (2 L) of 40% hydrobromic acid and 317 g of ethylene cyanohydrin.[6]
-
Boil the mixture for two hours under a reflux condenser.[6]
-
After reflux, arrange the condenser for downward distillation and immerse a thermometer in the reaction mixture.
-
Distill off the dilute hydrobromic acid until the temperature in the flask reaches 121 °C.[6]
-
Change the receiver and collect the stronger hydrobromic acid fraction as the temperature rises from 121 °C to 129 °C.[6]
-
Upon cooling, the remaining mass will solidify.
-
Dissolve the solid in 2000 cc of carbon tetrachloride.[6]
-
Filter off the ammonium (B1175870) bromide and wash it with an additional 500 cc of carbon tetrachloride.[6]
-
Separate the thin aqueous layer and distill 1500 cc of carbon tetrachloride from the filtrate.[6]
-
Upon cooling the residue, 3-Bromopropionic acid will crystallize. Filter and dry the crystals.
-
Further concentration of the mother liquor will yield a second crop of the product.[6]
-
The total yield from this method is reported to be between 560-570 g (82-83% of the theoretical amount).[6]
Applications in Research and Drug Development
3-Bromopropionic acid is a versatile reagent with applications in various fields of chemical and biological research.
Chemical Synthesis
As a chemical intermediate, 3-Bromopropionic acid is used in the synthesis of a range of molecules, including esters, acid halides, and amides.[1] Its reactive bromine atom allows for nucleophilic substitution reactions, making it a key component in the production of pesticides and pharmaceuticals.[1]
Alkylation of Protein Thiols
A significant application of 3-Bromopropionic acid in biochemical research is the alkylation of protein thiol groups, particularly the sulfhydryl group of cysteine residues. This reaction is useful for the determination and protection of protein thiol groups.[7] The product of the reaction with cysteine, S-carboxyethylcysteine, is stable and does not undergo the intramolecular cyclization that can be observed with S-carboxymethylcysteine formed from iodoacetic acid.[7]
This protocol provides a general workflow for the alkylation of cysteine residues in a protein sample using a haloacetyl reagent like 3-Bromopropionic acid. This procedure is based on standard protein chemistry techniques.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 6-8 M Urea in 100 mM Tris/HCl, pH 8.3)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
3-Bromopropionic acid solution (prepare fresh)
-
Quenching solution (e.g., concentrated DTT or β-mercaptoethanol)
Procedure:
-
Dissolve the protein sample in the denaturing buffer to expose the cysteine residues.
-
Add DTT to a final concentration of 5 mM to reduce any disulfide bonds. Incubate for 30-45 minutes at 56 °C.
-
Cool the protein solution to room temperature.
-
Add a freshly prepared solution of 3-Bromopropionic acid to a final concentration sufficient to alkylate the free thiols (typically a 2-3 fold molar excess over the reducing agent, e.g., 10-15 mM).
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the unreacted 3-Bromopropionic acid by adding a concentrated solution of DTT or β-mercaptoethanol.
-
The alkylated protein sample is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.
Mechanism of Action and Biological Effects
The biological effects of 3-Bromopropionic acid are primarily attributed to its ability to act as an alkylating agent, targeting nucleophilic residues in proteins, most notably the thiol group of cysteine. While research on the specific signaling pathways affected by 3-Bromopropionic acid is ongoing, valuable insights can be drawn from studies of the closely related and more extensively studied compound, 3-bromopyruvate (B3434600) (3-BrPA).
3-BrPA is known to inhibit key enzymes in cellular metabolism, leading to cancer cell death.[8] A primary target of 3-BrPA is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which it inactivates by alkylating a critical cysteine residue in the active site.[8][9] Inhibition of GAPDH disrupts glycolysis, a central metabolic pathway for energy production.[1] Furthermore, 3-BrPA has been shown to inhibit enzymes in the tricarboxylic acid (TCA) cycle and glutaminolysis, such as isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate (B1194679) dehydrogenase, further compromising cellular energy metabolism.[10]
Given that 3-Bromopropionic acid shares the same reactive functional group as 3-BrPA, it is plausible that it exerts its biological effects through a similar mechanism of action, namely the alkylation and subsequent inhibition of key metabolic enzymes.
Proposed Signaling Pathway for Metabolic Inhibition
The following diagram illustrates the proposed mechanism by which an alkylating agent like 3-Bromopropionic acid could disrupt cellular metabolism, based on the known effects of 3-bromopyruvate.
Caption: Proposed mechanism of 3-Bromopropionic acid-induced metabolic disruption.
Experimental Workflow for Assessing Protein Alkylation
The following diagram outlines a typical experimental workflow for identifying protein targets of 3-Bromopropionic acid in a cellular context.
Caption: Workflow for identifying protein targets of 3-Bromopropionic acid.
Conclusion
3-Bromopropionic acid is a commercially available and synthetically accessible compound with important applications in both chemical synthesis and biochemical research. Its ability to selectively alkylate cysteine residues makes it a useful tool for studying protein function and for the development of potential therapeutic agents that target metabolic pathways. The provided protocols and diagrams offer a foundation for researchers to utilize 3-Bromopropionic acid in their studies. As with any reactive compound, appropriate safety precautions should be taken when handling 3-Bromopropionic acid.
References
- 1. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]
- 4. Effects of 3-nitropropionic acid on synaptosomal energy and transmitter metabolism: relevance to neurodegenerative brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A11573.14 [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The use of 3-bromopropionic acid for the determination of protein thiol groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromopyruvate induces rapid human prostate cancer cell death by affecting cell energy metabolism, GSH pool and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
